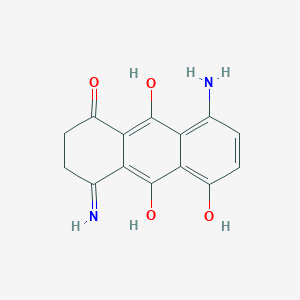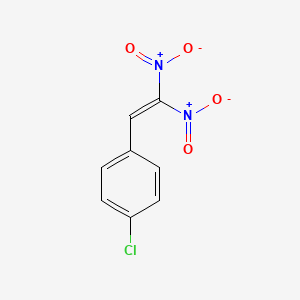![molecular formula C18H38GeSn B14313898 Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]germane CAS No. 111708-22-6](/img/structure/B14313898.png)
Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]germane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]germane is a chemical compound that belongs to the class of organogermanium compounds It is characterized by the presence of a germanium atom bonded to a trimethyl group and a propynyl group substituted with a tri-tert-butylstannyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]germane typically involves the reaction of trimethylgermane with a suitable alkyne precursor in the presence of a stannylating agent. One common method involves the use of tri-tert-butylstannyl chloride as the stannylating agent, which reacts with the alkyne under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]germane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced germanium species.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like halides, amines, or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of functionalized germanium compounds.
科学的研究の応用
Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]germane has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as a drug delivery agent or in diagnostic imaging.
Industry: The compound may find applications in materials science, particularly in the development of advanced materials with unique properties.
作用機序
The mechanism of action of Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]germane involves its interaction with molecular targets through its functional groups. The stannyl group can participate in coordination chemistry, forming complexes with metal ions or other electron-deficient species. The propynyl group can engage in π-π interactions or act as a ligand in catalytic processes. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]silane: Similar structure but with a silicon atom instead of germanium.
Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]tin: Similar structure but with a tin atom instead of germanium.
Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]lead: Similar structure but with a lead atom instead of germanium.
Uniqueness
Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]germane is unique due to the presence of the germanium atom, which imparts distinct chemical and physical properties compared to its silicon, tin, and lead analogs. Germanium compounds often exhibit different reactivity and stability profiles, making them valuable for specific applications in research and industry.
特性
CAS番号 |
111708-22-6 |
|---|---|
分子式 |
C18H38GeSn |
分子量 |
445.8 g/mol |
IUPAC名 |
trimethyl(3-tritert-butylstannylprop-1-ynyl)germane |
InChI |
InChI=1S/C6H11Ge.3C4H9.Sn/c1-5-6-7(2,3)4;3*1-4(2)3;/h1H2,2-4H3;3*1-3H3; |
InChIキー |
DCKHMOYRIHOSPA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Sn](CC#C[Ge](C)(C)C)(C(C)(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Chloro-N-[2-(cyanomethyl)-4-methoxyphenyl]pentanamide](/img/structure/B14313825.png)
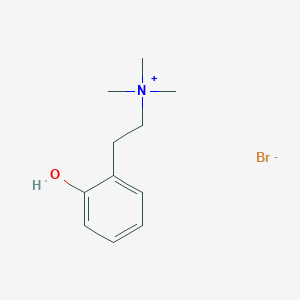
![Dibutyl{2-[(2-methylpropyl)amino]-2-oxoethyl}tellanium bromide](/img/structure/B14313833.png)

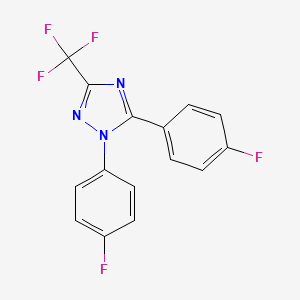
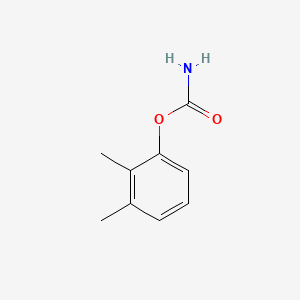
![2-Fluoro-4-octyl-4-[(trimethylsilyl)oxy]cyclopent-2-EN-1-one](/img/structure/B14313870.png)
![Benzene, 1,1'-[1,2-ethynediylbis(thio)]bis[2,3,4,5,6-pentafluoro-](/img/structure/B14313872.png)


